
2-MÉTHYL-2-IMIDAZOLINE
Vue d'ensemble
Description
Kinetics of the reaction of 2-methyl-2-imidazoline with sulfate and hydrogen phosphate radicals has been investigated by flash-photolysis. Rate constant for the reaction was reported to be 108-109M-1s-1.
2-Methyl-2-imidazoline is monomethyl derivative of imidazoline. The self-association of 2-methyl-2-imidazoline was studied in aqueous solution, at different pH values, by ultraviolet spectroscopy.
Lysidine is a Drug / Therapeutic Agent
Applications De Recherche Scientifique
Synthesis and Function
Lysidine is synthesized by the enzyme tRNA(Ile) lysidine synthetase (TilS), which catalyzes the conversion of cytidine to lysidine at the wobble position of tRNA(Ile). This modification is critical for determining both the codon specificity (AUA) and amino acid specificity (isoleucine) during protein synthesis . The reaction involves two consecutive steps that utilize ATP and lysine as substrates, forming an adenylated tRNA intermediate .
Role in Codon Recognition
The presence of lysidine in tRNA(Ile) allows for specific recognition of the AUA codon, which would otherwise be misread as AUG (methionine). This dual specificity switch is vital for maintaining the fidelity of protein translation in bacterial systems. Studies have shown that without lysidine, bacterial strains exhibit reduced efficiency in translating the AUA codon, leading to potential growth defects .
Genetic Information Decoding
Lysidine's modification of tRNA(Ile) is essential for accurate decoding of genetic information. In Escherichia coli, for instance, the absence of lysidine results in misincorporation of methionine instead of isoleucine when translating AUA codons. This alteration can significantly affect cellular functions and viability . The tilS gene responsible for lysidine synthesis is conserved across many bacterial species, indicating its fundamental role in bacterial physiology .
Potential as a Target for Antibiotics
Given its critical role in bacterial translation, lysidine synthesis pathways represent potential targets for novel antibiotic development. Inhibitors that disrupt TilS function could selectively impair protein synthesis in pathogenic bacteria without affecting eukaryotic cells, offering a promising avenue for antibiotic therapy .
Antimicrobial Strategies
Research has indicated that manipulating lysidine pathways may enhance antimicrobial strategies. For example, understanding how lysidine affects tRNA specificity could lead to engineered tRNAs that improve the efficacy of antimicrobial peptides or other therapeutic agents against resistant bacterial strains .
Biotechnological Applications
Lysidine-modified tRNAs could be utilized in synthetic biology to create organisms with tailored protein synthesis capabilities. By incorporating lysidine into engineered tRNAs, researchers can expand the genetic code to include non-canonical amino acids or enhance protein production systems .
Case Studies
Mécanisme D'action
Target of Action
2-Methyl-2-Imidazoline, also known as 2-Methyl-4,5-dihydro-1H-imidazole or Lysidine, interacts with a variety of targets. Some of these include Monomeric sarcosine oxidase, Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, Myoglobin, Nitric oxide synthase, inducible, and Adenylate kinase 2, mitochondrial . These targets play crucial roles in various biological processes, including metabolism and signal transduction .
Mode of Action
It is known to interact with its targets, leading to changes in their activity . For instance, it may inhibit or enhance the activity of enzymes, alter the conformation of proteins, or modulate signal transduction pathways .
Biochemical Pathways
2-Methyl-2-Imidazoline can affect various biochemical pathways due to its interaction with multiple targets . These pathways can include metabolic pathways, signal transduction pathways, and others. The downstream effects of these interactions can lead to changes in cellular functions and responses .
Result of Action
The molecular and cellular effects of 2-Methyl-2-Imidazoline’s action would depend on the specific targets it interacts with and the biochemical pathways it affects . These effects could include changes in enzyme activity, alterations in protein conformation, modulation of signal transduction pathways, and more .
Analyse Biochimique
Biochemical Properties
2-Methyl-2-Imidazoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving a range of biochemical processes .
Cellular Effects
2-Methyl-2-Imidazoline has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 2-Methyl-2-Imidazoline is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of 2-Methyl-2-Imidazoline can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Methyl-2-Imidazoline vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
2-Methyl-2-Imidazoline is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
2-Methyl-2-Imidazoline is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 2-Methyl-2-Imidazoline and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Activité Biologique
Lysidine, a lysine-containing cytidine derivative, plays a crucial role in the biological activity of bacterial tRNA, particularly in the decoding of the AUA codon. This article explores the synthesis, function, and implications of lysidine in various biological contexts, supported by research findings and data tables.
Overview of Lysidine
Lysidine is predominantly found at the wobble position (position 34) of tRNA^Ile2 in bacteria. Its presence is essential for the proper recognition and aminoacylation of tRNA by isoleucyl-tRNA synthetase (IleRS), allowing for accurate translation during protein synthesis. The modification converts the codon specificity from AUG (methionine) to AUA (isoleucine), thus influencing the amino acid incorporation during translation .
Synthesis of Lysidine
The enzyme responsible for lysidine synthesis is tRNA^Ile-lysidine synthetase (TilS). The synthesis process involves two main reactions that utilize ATP and lysine as substrates, resulting in an adenylated tRNA intermediate . The structural basis for this enzymatic activity has been elucidated through crystallography studies, revealing insights into the catalytic mechanism of TilS .
The mechanism by which TilS synthesizes lysidine includes:
- Recognition : TilS discriminates between tRNA^Ile and tRNA^Met based on structural features of the anticodon loop and acceptor stem .
- Catalysis : The enzyme catalyzes the modification of cytidine to lysidine, which is critical for translating AUA codons correctly .
Research Findings
Recent studies have provided valuable insights into the biological significance of lysidine. Below are key findings:
Table 1: Kinetic Parameters of TilS Enzyme
Substrate | (μM) | Relative |
---|---|---|
ATP | 1.6 ± 0.5 | 100 |
8-Azido-ATP | 10.0 ± 2.4 | 2.3 |
7-Deaza-ATP | 1.8 ± 0.5 | 8.6 |
N6-Methyl-ATP | 21.7 ± 2.7 | 4.7 |
This table summarizes key kinetic parameters for various nucleotide substrates involved in lysidine synthesis, highlighting ATP's role as a primary substrate.
Case Studies
- Mutation Studies : Investigations into mutations within the tilS gene demonstrated that specific alterations could significantly impair lysidine formation, emphasizing its critical role in bacterial viability .
- Inhibition Studies : Research has identified several lysine analogs that can inhibit TilS activity, providing potential avenues for antibiotic development targeting bacterial protein synthesis pathways .
Implications for Antibiotic Development
Given that eukaryotic organisms do not possess a homologous enzyme to TilS, it presents a unique target for developing broad-spectrum antibacterial agents. The inhibition of lysidine formation could disrupt bacterial protein synthesis without affecting mammalian cells, making it a promising area for therapeutic exploration .
Propriétés
IUPAC Name |
2-methyl-4,5-dihydro-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2/c1-4-5-2-3-6-4/h2-3H2,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSLLSXLURJCDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060204 | |
Record name | 1H-Imidazole, 4,5-dihydro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
534-26-9 | |
Record name | 2-Methylimidazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=534-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lysidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole, 4,5-dihydro-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Imidazole, 4,5-dihydro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dihydro-2-methyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LYSIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/987F50E3PE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Lysidine (k2C) is a hypermodified cytidine nucleoside found at the wobble position (position 34) of the anticodon loop in tRNAIle2 of bacteria and some organelles. [, ] It plays a crucial role in accurate protein synthesis by altering the codon recognition of the tRNA from AUG (methionine) to AUA (isoleucine). [, , , , ]
A: Lysidine prevents the misreading of the AUA codon as methionine and that of AUG as isoleucine. [, , , ] Structural studies indicate that the lysine moiety in lysidine interacts with the adenine base of the AUA codon via hydrogen bonding, promoting accurate base pairing. [, ] This interaction is not favorable with the guanine base of the AUG codon.
A: The biosynthesis of lysidine is catalyzed by the enzyme tRNAIle-lysidine synthetase (TilS). [, , , ] TilS utilizes l-lysine and ATP as substrates to modify the cytidine base at the wobble position of tRNAIle2. [, ]
A: Yes, archaea utilize a different modification, 2-agmatinylcytidine (agm2C or agmatidine), at the wobble position of tRNAIle for AUA codon recognition. [] This modification is catalyzed by a distinct enzyme called tRNAIle-agm2C synthetase (TiaS), which uses agmatine and ATP as substrates. []
A: Yes, some bacteria, such as Mycoplasma mobile and certain Lactobacillus species, lack the tilS gene and utilize tRNAIle with a UAU anticodon to decode AUA. [, , ] These organisms possess a unique isoleucyl-tRNA synthetase (IleRS) that can recognize and aminoacylate tRNAIle with the UAU anticodon. [, ] In Bacillus subtilis lacking TilS, a mutant suppressor tRNA derived from tRNA1Ile with a U34 modification is used to decode AUA. [, ]
ANone: Lysidine (k2C) has a molecular formula of C14H23N5O5 and a molecular weight of 341.36 g/mol.
A: Lysidine is a cytidine nucleoside with a lysine moiety attached to the C2 position of the pyrimidine ring. [, ] The lysine side chain typically adopts a conformation that allows it to interact with the 2′-hydroxyl group of the ribose sugar through hydrogen bonding. [, ]
A: Yes, computational studies suggest that the tautomeric form of lysidine, resembling isocytosine, is crucial for its interaction with the adenine of the AUA codon. [, ] This specific tautomeric form allows for the formation of stabilizing hydrogen bonds. []
A: Yes, efficient synthetic routes for lysidine and its analogs, such as agmatidine and k2U, have been developed. [, ] These synthetic approaches often involve modifications of cytidine and allow for the incorporation of these modified nucleosides into RNA strands for biochemical and biophysical studies. []
A: Molecular dynamics (MD) simulations and quantum chemical calculations have been employed to investigate the conformational preferences of lysidine within the anticodon loop of tRNAIle. [, ] These studies provide insights into the structural dynamics and interactions of lysidine with neighboring nucleotides and the codon. [, ]
A: Yes, simulations have highlighted the role of another hypermodified nucleoside, N6-(N-threonylcarbonyl) adenosine (t6A), located at position 37 of the tRNAIle anticodon loop. [, ] The t6A side chain interacts with the first adenine base of the AUA codon, further stabilizing the codon-anticodon interaction. [, ]
ANone: Future research could focus on:
- Further elucidating the molecular mechanisms of TilS and TiaS enzymes, potentially leading to the development of inhibitors targeting these enzymes for antibacterial purposes. []
- Exploring the potential of lysidine and its analogs as tools for manipulating genetic code and developing novel RNA-based therapies. []
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